![molecular formula C8H7BrN2O3S B12887824 2-(Bromomethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12887824.png)
2-(Bromomethyl)benzo[d]oxazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)benzo[d]oxazole-4-sulfonamide is a chemical compound with the molecular formula C8H6BrNO3S It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)benzo[d]oxazole-4-sulfonamide typically involves the bromination of benzo[d]oxazole derivatives. One common method is the reaction of benzo[d]oxazole with bromomethyl sulfonamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a brominating agent like N-bromosuccinimide (NBS). The reaction mixture is stirred at room temperature or slightly elevated temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human intervention.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)benzo[d]oxazole-4-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve mild temperatures and solvents like ethanol or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminomethyl derivative, while coupling with an aryl boronic acid would produce a biaryl compound.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)benzo[d]oxazole-4-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe or ligand in biological assays to study enzyme activity, protein interactions, and cellular processes.
Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)benzo[d]oxazole-4-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, inhibiting its activity or modulating its function. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition. The sulfonamide group may enhance the compound’s solubility and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Chloromethyl)benzo[d]oxazole-4-sulfonamide: Similar structure but with a chlorine atom instead of bromine.
2-(Methylthio)benzo[d]oxazole-4-sulfonamide: Contains a methylthio group instead of bromomethyl.
2-(Hydroxymethyl)benzo[d]oxazole-4-sulfonamide: Features a hydroxymethyl group in place of bromomethyl.
Uniqueness
2-(Bromomethyl)benzo[d]oxazole-4-sulfonamide is unique due to the presence of the bromomethyl group, which imparts specific reactivity and allows for versatile chemical modifications. The combination of the benzoxazole core and the sulfonamide group also contributes to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H7BrN2O3S |
|---|---|
Peso molecular |
291.12 g/mol |
Nombre IUPAC |
2-(bromomethyl)-1,3-benzoxazole-4-sulfonamide |
InChI |
InChI=1S/C8H7BrN2O3S/c9-4-7-11-8-5(14-7)2-1-3-6(8)15(10,12)13/h1-3H,4H2,(H2,10,12,13) |
Clave InChI |
LIIVHROEZKHRQF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)S(=O)(=O)N)N=C(O2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-([1,1'-Biphenyl]-4-yl)quinoline-8-carboxamide](/img/structure/B12887743.png)
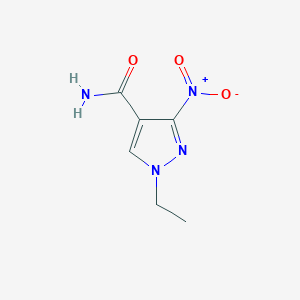
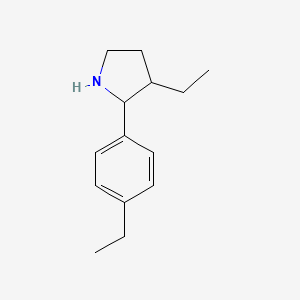
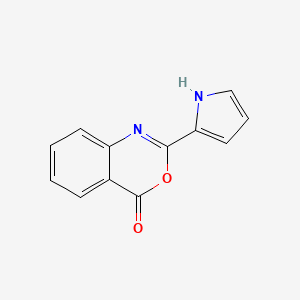
![2-(Difluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12887774.png)
![7-Butyl-3,8,9-trimethoxybenzo[g]quinoline-4,5,10(1H)-trione](/img/structure/B12887778.png)
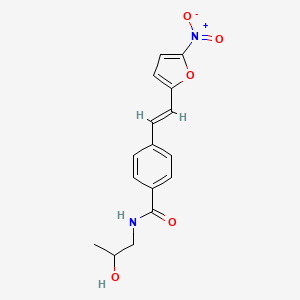
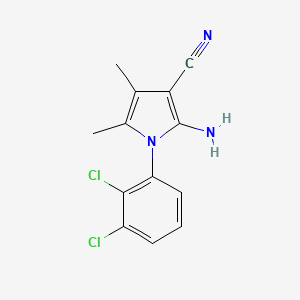
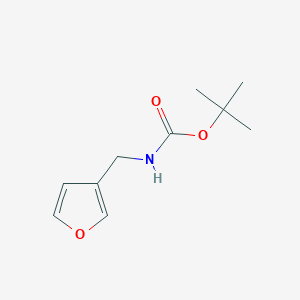
![4,5,5-Trimethyl-2-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12887804.png)

![7-(Benzyloxy)-6-methoxy-9-(3,4,5-trimethoxyphenyl)-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one](/img/structure/B12887808.png)

![3-Isopropyl-1-methyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12887826.png)
